molecular formula C45H64N12O11S2 B10848068 d[Orn4,Orn8]VP

d[Orn4,Orn8]VP

Cat. No.: B10848068
M. Wt: 1013.2 g/mol
InChI Key: NLYHQDXERCUYHP-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of D[Orn4,Orn8]VP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Chemical Reactions Analysis

D[Orn4,Orn8]VP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like DTT. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

D[Orn4,Orn8]VP has several scientific research applications:

Mechanism of Action

D[Orn4,Orn8]VP exerts its effects by binding to vasopressin receptors, particularly the V1a and V2 receptors. The binding activates G-protein coupled receptor (GPCR) pathways, leading to various physiological responses. For instance, activation of the V2 receptor in the kidneys promotes water reabsorption, while activation of the V1a receptor in blood vessels causes vasoconstriction .

Comparison with Similar Compounds

D[Orn4,Orn8]VP is compared with other vasopressin analogs such as:

  • D[Cha4,Orn8]VP
  • D[Leu4,Orn8]VP
  • D[Arg4,Orn8]VP

These compounds share similar structures but differ in specific amino acid substitutions, which affect their receptor binding affinities and biological activities. This compound is unique due to its specific modifications at positions 4 and 8, which enhance its selectivity and potency for vasopressin receptors .

Properties

Molecular Formula

C45H64N12O11S2

Molecular Weight

1013.2 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-aminopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H64N12O11S2/c46-17-4-9-29(39(62)50-24-37(49)60)53-44(67)35-11-6-19-57(35)45(68)34-25-70-69-20-16-38(61)51-31(22-27-12-14-28(58)15-13-27)41(64)54-32(21-26-7-2-1-3-8-26)42(65)52-30(10-5-18-47)40(63)55-33(23-36(48)59)43(66)56-34/h1-3,7-8,12-15,29-35,58H,4-6,9-11,16-25,46-47H2,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,67)(H,54,64)(H,55,63)(H,56,66)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

NLYHQDXERCUYHP-POFDKVPJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN)C(=O)NCC(=O)N

Origin of Product

United States

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